molecular formula C11H15N5 B14080358 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine

6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B14080358
M. Wt: 217.27 g/mol
InChI Key: UYYSYTOKSMRJNE-UHFFFAOYSA-N
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Description

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-aminetrihydrochloride is a heterocyclic compound with a molecular formula of C11H15N5.3ClH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-aminetrihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrazole and pyridine derivatives, which are subjected to cyclization reactions in the presence of catalysts and under controlled temperatures .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-aminetrihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and applications .

Scientific Research Applications

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-aminetrihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-aminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways like Ras/Erk and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-aminetrihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C11H15N5/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7/h1-2,7,13H,3-6H2,(H3,12,14,15,16)

InChI Key

UYYSYTOKSMRJNE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=NNC(=C3C=C2)N

Origin of Product

United States

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